6-Bromo-2-methoxy-9H-carbazole

CAS No.:

Cat. No.: VC16484374

Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrNO |

|---|---|

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | 6-bromo-2-methoxy-9H-carbazole |

| Standard InChI | InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3 |

| Standard InChI Key | ZFKAJOPUDZBRPE-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

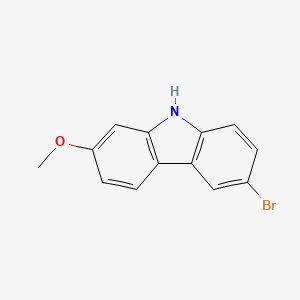

6-Bromo-2-methoxy-9H-carbazole features a carbazole core—a fused system of two benzene rings and a pyrrole ring—with substituents at the 2- and 6-positions (Figure 1). The methoxy group (-OCH) at position 2 acts as an electron-donating group, while the bromine atom at position 6 serves as an electron-withdrawing moiety, creating a polarized electronic structure that influences its reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.13 g/mol |

| CAS Number | 1353492-63-3 |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for structurally analogous carbazoles provide insights into its spectral signatures. For example, 2-methoxy-9H-carbazole (CAS: 6933-49-9) exhibits NMR peaks at δ 11.10 (s, 1H, NH), δ 3.83 (s, 3H, OCH), and aromatic protons between δ 6.78–8.00 . The bromine atom in 6-Bromo-2-methoxy-9H-carbazole would deshield adjacent protons, shifting their resonances downfield .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves bromination of a pre-functionalized carbazole precursor. A representative pathway includes:

-

Synthesis of 2-Methoxy-9H-carbazole:

-

Bromination at Position 6:

Equation 1:

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 6-aryl derivatives, useful in medicinal chemistry .

-

Buchwald-Hartwig Amination: Introduction of amine groups for optoelectronic applications .

Table 2: Representative Reactions

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid, Pd(PPh) | 6-Aryl-2-methoxy-9H-carbazole | 60–85% |

| Ullmann Coupling | Aryl iodide, CuI | 6-Aryl-2-methoxy-9H-carbazole | 50–75% |

Photoredox Activity

Applications in Science and Technology

Pharmaceutical Intermediates

-

Anticancer Agents: Carbazole derivatives exhibit cytotoxicity against tumor cells by intercalating DNA or inhibiting topoisomerases .

-

Antiviral Compounds: Structural analogs have shown activity against HIV and hepatitis C.

Optoelectronic Materials

-

Organic Light-Emitting Diodes (OLEDs): The planar carbazole core enhances charge transport in emissive layers .

-

Photoredox Catalysts: Used in visible-light-driven reactions for sustainable synthesis .

Recent Advances and Future Directions

Innovations in Synthesis

-

Microwave-Assisted Methods: Reducing reaction times from hours to minutes while improving yields .

-

Flow Chemistry: Continuous-flow systems for scalable production .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume